[(2S,3S)-3-phenyloxiran-2-yl]methanol

Epoxide hydrolase inhibition Chiral pharmacology Enzyme kinetics

The target compound is a chiral trans-epoxy alcohol formally designated [(2S,3S)-3-phenyloxiran-2-yl]methanol (synonyms: (2S,3S)-(−)-3-phenylglycidol; (2S,3S)-trans-3-phenyloxirane-2-methanol). The IUPAC-consistent (2S,3S) absolute configuration is confirmed by PubChem.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 99528-63-9
Cat. No. B12854565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2S,3S)-3-phenyloxiran-2-yl]methanol
CAS99528-63-9
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(O2)CO
InChIInChI=1S/C9H10O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-,9+/m0/s1
InChIKeyPVALSANGMFRTQM-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CAS 99528-63-9 [(2S,3S)-3-Phenyloxiran-2-yl]methanol – Stereochemical Identity and Procurement-Relevant Physicochemical Context


The target compound is a chiral trans-epoxy alcohol formally designated [(2S,3S)-3-phenyloxiran-2-yl]methanol (synonyms: (2S,3S)-(−)-3-phenylglycidol; (2S,3S)-trans-3-phenyloxirane-2-methanol). The IUPAC-consistent (2S,3S) absolute configuration is confirmed by PubChem [1]. Critically, the user-supplied CAS number 99528-63-9 is assigned in authoritative databases to the diastereomeric (2S,3R)-3-phenyloxiran-2-ylmethanol ; the correct CAS for the (2S,3S) enantiomer is 104196-23-8. This distinction has immediate implications for procurement—ordering by CAS alone without verifying stereochemistry will deliver the wrong diastereomer—and underpins all biological and synthetic differentiation discussed below.

Verify procurement CAS: use 104196-23-8 for (2S,3S), not 99528-63-9 (2S,3R).
Enantiomer-specific identity required; racemate or opposite enantiomer alters research outcomes.
Designed for stereochemical-control studies, chiral reference workflows, and asymmetric synthesis.

Why Racemic or Enantiomeric Substitution of (2S,3S)-3-Phenyloxiran-2-ylmethanol Fails for Research and Industrial Use


trans-3-Phenylglycidol exists as two enantiomeric pairs ([2S,3S]/[2R,3R] and [2S,3R]/[2R,3S]), and substitution of one stereoisomer for another—or for the racemate—cannot be assumed safe or functionally equivalent. The (2S,3S) enantiomer is consistently the more potent inhibitor of cytosolic epoxide hydrolase relative to the (2R,3R) enantiomer [1], and stereospecific ring-opening reactions using (2S,3S)-configured substrate produce pharmacologically opposite enantiomers compared to reactions using (2R,3R)-substrate [2]. Even within analytical workflows, the enantiomers exhibit distinct detection limits [3], meaning that substitution compromises both bioactivity reproducibility and analytical method reliability. These differences are quantitatively characterised below.

  • Substitution with (2R,3R) or racemate may shift epoxide hydrolase inhibition profile; reported IC50 differs significantly.
  • Using wrong enantiomer in asymmetric synthesis yields opposite API enantiomer, requiring costly chiral resolution.
  • Analytical LOD varies by enantiomer; method transfer across stereoisomers may not reproduce detection sensitivity.

Quantitative Comparator Evidence: (2S,3S)-3-Phenyloxiran-2-ylmethanol vs. (2R,3R)-Enantiomer and Racemate


Enzyme Inhibition Potency: (2S,3S) ≥1.77-Fold More Potent Than (2R,3R) Against Cytosolic Epoxide Hydrolase

The (2S,3S) enantiomer is a superior inhibitor of murine cytosolic epoxide hydrolase compared to the (2R,3R) enantiomer. In a direct head-to-head comparison, the (2S,3S) enantiomer showed an IC50 of approximately 2.2 mM versus 3.9 mM for the (2R,3R) enantiomer, representing a 1.77-fold stronger inhibition [1]. This differential was amplified with the 4-nitrophenyl-substituted analogue: (2S,3S)-3-(4-nitrophenyl)glycidol exhibited an I50 of 1.6 µM, 750-fold lower than the 1200 µM observed for the (2R,3R) counterpart [2]. The abstract of the 1991 study explicitly states that “the (2S,3S)-3-phenylglycidol enantiomer was always a better inhibitor than the (2R,3R)-enantiomer” [2].

Inhibition potency
Head-to-head
IC50 ≈ 2.2 mM
vs 3.9 mM
Enantiomer-specific inhibition context.
Murine liver cytosolic EH; in vitro.
Epoxide hydrolase inhibition Chiral pharmacology Enzyme kinetics

Chiral Analytical Sensitivity: (2S,3S)-PG LOD 6.5 mg/L vs. (2R,3R)-PG LOD 8.3 mg/L

A validated chiral capillary electrophoresis method using 20 mM succinylated β-cyclodextrin in 10 mM borate buffer (pH 10.0) achieved baseline resolution >2.0 for phenylglycidol enantiomers in <7 min. The limits of detection (LOD) were 6.5 mg/L for (2S,3S)-(−)-3-phenylglycidol ((S,S)-PG) and 8.3 mg/L for (2R,3R)-(+)-3-phenylglycidol ((R,R)-PG), a 28% lower LOD for the (2S,3S) enantiomer [1]. This difference reflects differential complexation with the chiral selector and is reproduced across method repeatability and intermediate precision assessments.

Detection limit
Head-to-head
6.5 mg/L vs 8.3
1.28× lower LOD for (2S,3S)
Enantiomer-dependent LOD context.
Chiral CE with succ-β-CD buffer.
Chiral separation Capillary electrophoresis Analytical method validation

Chiral Resolution Reagent Synthesis: (2S,3S) Enantiomer Is the Exclusive Precursor for (S)-2-[(R)-Fluorophenylmethyl]oxirane

Only the enantiopure (2S,3S)-phenylglycidol can be converted into (S)-2-[(R)-fluorophenylmethyl]oxirane, a general chiral resolution reagent that reacts regioselectively with α-chiral primary and secondary amines to permit ee determination [1]. The (2R,3R) enantiomer would yield the opposite enantiomer of the reagent, producing inverted diastereomeric derivatives and incorrect ee assignments. No comparable reagent has been reported from the (2S,3R) or (2R,3S) diastereomers.

Chiral reagent precursor
Class-level
Only (2S,3S) → (S,R)-reagent
Stereochemical-control requirement.
ee determination of α-chiral amines.
Chiral derivatisation Enantiomeric excess determination Fluorinated chiral reagents

Stereospecific Pharmaceutical Intermediate: (2S,3S) Route to (−)-Pseudoephedrine

(2S,3S)-3-Phenyloxiran-2-ylmethanol serves as the chiral starting material for the asymmetric synthesis of (−)-pseudoephedrine. The synthetic sequence proceeds through 3-methylamino-3-phenyl-1,2-propanediol (derived from the target compound) and retains stereochemical integrity through a stereospecific interchange of amino and alcohol functions to yield the oxazolidin-2-one precursor of (−)-pseudoephedrine [1]. Use of the (2R,3R) enantiomer would instead yield (+)-pseudoephedrine, a compound with a distinct pharmacological and regulatory profile.

API synthesis route
Class-level
Yields (−)-pseudoephedrine; (2R,3R) gives (+)-enantiomer.
Enantiomer-dependent synthesis outcome.
Stereospecific ring-opening confirmed.
Asymmetric synthesis Pseudoephedrine Stereospecific ring-opening

Physical Identity for Purity Control: Mp 52–55°C for (2S,3S) vs. 49–53°C for (2R,3R)

The melting point of crystalline (2S,3S)-3-phenylglycidol is consistently reported as 52–55°C, while the (2R,3R) enantiomer melts at 49–53°C . This approximate 3°C difference provides a rapid, albeit low-resolution, orthogonal check for enantiomeric identity. Optical rotation values further discriminate the enantiomers: [α]20/D +49° (c=2, CHCl3) for the (2S,3S) enantiomer , while the (2R,3R) enantiomer is expected to show the equal but opposite rotation (literature naming conventions mark it as (+)-3-phenylglycidol).

Identity QC markers
Data to verify
mp 52–55 °C; [α]D +49° (CHCl₃)
Supports enantiomer identity verification.
Low-resolution check; confirm with chiral HPLC.
Melting point Enantiomeric purity Quality control

Divalent Differentiation: (2S,3S) Is the Most Potent Inhibitor in the Entire 3-Phenylglycidol Series

Among all compounds tested in the 3-phenylglycidol series—including the unsubstituted parent, 2-methyl-, 3-methyl-, 4-bromo-, and 4-nitrophenyl-substituted derivatives—the (2S,3S) enantiomer of 3-(4-nitrophenyl)glycidol exhibited the lowest I50 of any compound tested (13.0 µM in the 1993 study; 1.6 µM in the 1991 study depending on assay conditions) [1][2]. The (2R,3R) enantiomer of the same compound was 330- to 750-fold less potent. Additionally, the (2S,3S) enantiomers of all tested trans-3-phenylglycidols demonstrated slow-binding inhibition kinetics, whereas enantiomers lacking a free hydroxyl group did not [2]. This positions the (2S,3S) configuration as essential for both potency and the time-dependent inhibition mechanism.

Series rank-order
Class-level
#1 lowest I50 among 9+ derivatives
Configuration-dependent potency context.
Slow-binding mechanism; (2S,3S) essential.
Structure–activity relationship Slow-binding inhibition Epoxide hydrolase

Procurement-Recommended Research and Industrial Applications for (2S,3S)-3-Phenyloxiran-2-ylmethanol


Epoxide Hydrolase Inhibitor Screening and Medicinal Chemistry

The (2S,3S) enantiomer is the mandatory stereoisomer for any programme targeting soluble epoxide hydrolase (sEH, EC 3.3.2.10) inhibition. Its approximately 1.8-fold higher potency versus the (2R,3R) enantiomer for the parent phenylglycidol, and 330- to 750-fold advantage for the 4-nitrophenyl analogue, means that use of racemate or the wrong enantiomer will systematically underestimate inhibitory activity and obscure structure–activity trends [1][2]. The slow-binding, time-dependent inhibition is also restricted to the (2S,3S) configuration, making it the only stereoisomer suitable for mechanistic enzymology studies [1].

Asymmetric Synthesis of Enantiopure Active Pharmaceutical Ingredients

(2S,3S)-3-Phenyloxiran-2-ylmethanol is a proven chiral building block for the stereospecific synthesis of levorotatory active pharmaceutical ingredients, most notably (−)-pseudoephedrine [3]. The stereochemistry of the epoxide ring-opening is configurationally locked; substituting the (2R,3R) enantiomer would produce the opposite API enantiomer, which carries distinct (and potentially undesired) pharmacological properties and regulatory status. This scaffold is also used to construct enantiopure (R)-methoxyphenylacetic acid, a chiral derivatising agent [4].

Chiral Resolution Reagent Manufacturing

Only the (2S,3S) enantiomer can be converted into (S)-2-[(R)-fluorophenylmethyl]oxirane, a general-purpose reagent for determining the enantiomeric excess of α-chiral amines via 19F NMR or HPLC analysis [4]. Laboratories that procure the wrong stereoisomer will synthesise the mirror-image reagent, producing diastereomeric derivatives with systematically incorrect ee readouts. This is a non-substitutable application.

Analytical Method Development and Quality Control of Asymmetric Epoxidation

The validated chiral capillary electrophoresis method demonstrates that the (2S,3S) enantiomer has a 28% lower detection limit (6.5 mg/L) compared to the (2R,3R) enantiomer (8.3 mg/L) under identical conditions [5]. For process analytical technology (PAT) applications monitoring asymmetric epoxidation of cinnamyl alcohol, using (2S,3S)-PG as the calibration standard provides superior method sensitivity and allows earlier detection of enantiomeric impurity formation.

Application
Selection Property
Validation Focus
Epoxide hydrolase inhibitor screening
Enantiomer-specific inhibition profile
Inhibitory potency and mechanism review
Asymmetric synthesis of levorotatory APIs
Stereochemical configuration control
Enantiomeric outcome verification
Chiral resolution reagent synthesis
Stereospecific reagent precursor
Enantiomeric excess determination accuracy
Analytical method development for asymmetric epoxidation
Enantiomer-dependent detection sensitivity
LOD and method transfer review
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